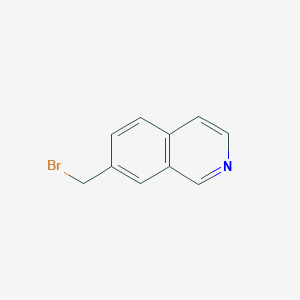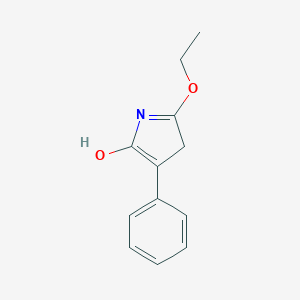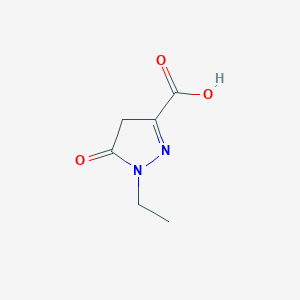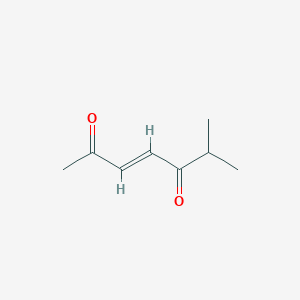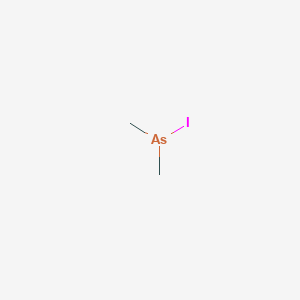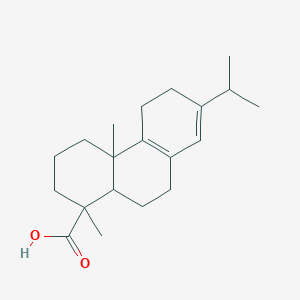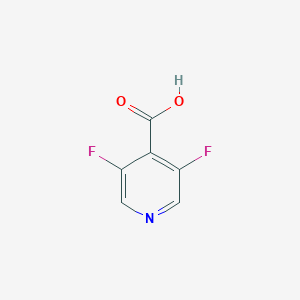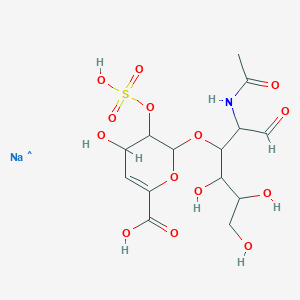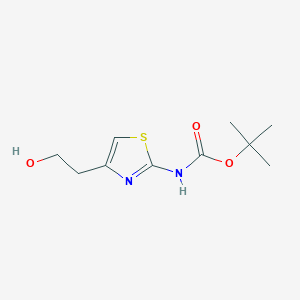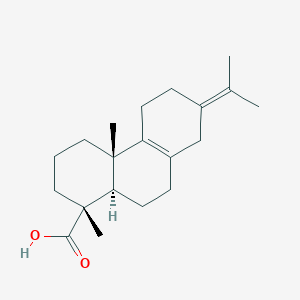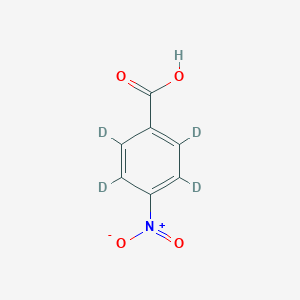
4-Nitrobenzoic Acid-d4
概要
説明
4-Nitrobenzoic Acid-d4 is a deuterated form of 4-nitrobenzoic acid, where the hydrogen atoms are replaced with deuterium. This compound is widely used in scientific research due to its unique properties, which make it an excellent tracer in various analytical techniques. The presence of deuterium atoms allows for more precise measurements in mass spectrometry and nuclear magnetic resonance spectroscopy.
科学的研究の応用
4-Nitrobenzoic Acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mass spectrometry and nuclear magnetic resonance spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications.
作用機序
Target of Action
4-Nitrobenzoic Acid-d4 is a deuterium-labeled compound It’s known that deuterium-labeled compounds are often used as tracers in scientific research to study the behavior of other molecules in a system .
Mode of Action
It’s known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs . This can lead to changes in how the drug interacts with its targets, potentially altering its efficacy or side effect profile .
Biochemical Pathways
It’s known that 4-nitrobenzoic acid, the non-deuterated form of the compound, is a precursor to 4-nitrobenzoyl chloride, which is a precursor to the anesthetic procaine and folic acid . It’s also a precursor to 4-aminobenzoic acid .
Pharmacokinetics
It’s known that deuterium substitution can impact the pharmacokinetics of pharmaceuticals . This can affect the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the drug, potentially influencing its bioavailability .
Result of Action
It’s known that 4-nitrobenzoic acid, the non-deuterated form of the compound, can cause a statistically significantly increased incidence of adenomas and carcinomas of the clitoral gland in female rats .
Action Environment
It’s known that environmental factors can significantly impact the behavior of deuterium-labeled compounds .
準備方法
Synthetic Routes and Reaction Conditions: 4-Nitrobenzoic Acid-d4 can be synthesized through the nitration of deuterated benzoic acid. The process involves the following steps:
Nitration: Deuterated benzoic acid is treated with a mixture of nitric acid and sulfuric acid to introduce the nitro group at the para position.
Purification: The resulting product is purified through recrystallization to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated benzoic acid and controlled reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 4-Nitrobenzoic Acid-d4 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic aromatic substitution.
Major Products:
Reduction: The major product is 4-aminobenzoic-D4 acid.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be obtained.
類似化合物との比較
- 4-Nitrobenzoic acid
- 3-Nitrobenzoic acid
- 2-Nitrobenzoic acid
- 4-Aminobenzoic acid
Comparison: 4-Nitrobenzoic Acid-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and precision in analytical studies compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where accurate measurements are crucial.
特性
IUPAC Name |
2,3,5,6-tetradeuterio-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,9,10)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLNPYWUJOZPPA-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])[N+](=O)[O-])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

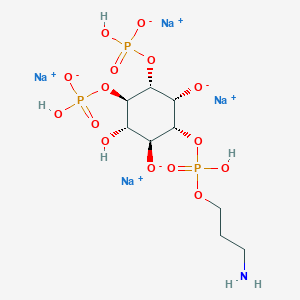
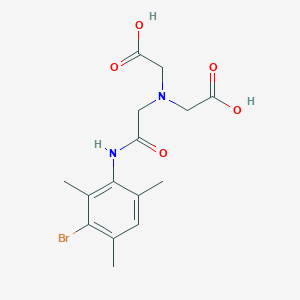
![(2S,6S)-6-amino-2-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-2-(disulfidoamino)-7-(4-hydroxyphenyl)-3-methyl-5-oxoheptanoic acid](/img/structure/B129129.png)
